molecular formula C13H21NO2S B5725651 N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide

N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B5725651
M. Wt: 255.38 g/mol
InChI Key: HBSDTOQBOHNMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pendimethalin is a selective herbicide belonging to the chemical class of dinitroanilines . It’s used for controlling weeds and grasses in various crops .


Synthesis Analysis

The synthesis of Pendimethalin involves a di-nitration reaction using only nitric acid in continuous flow . The process starts with batch experiments followed by flow synthesis using a 1/8-inch SS316 helical coil tube where the kinetics of the di-nitration are determined, and process optimization is done .


Molecular Structure Analysis

The molecular formula of Pendimethalin is C13H19N3O4 . It has a nitrated aromatic ring structure consisting of hydroxyl (-OH) and nitro (-NO2) groups .


Chemical Reactions Analysis

The biotransformation pathway of Pendimethalin includes oxidation, reduction, and cyclization . The transformation steps are (a) oxidation of the alkyl side-chains (methyl and/or 1-ethylpropyl group), which results in hydroxyl and/or carboxyl groups, (b) reduction of one or two nitro groups to amine groups, and © cyclization to a benzimidazole heterocycle .


Physical And Chemical Properties Analysis

Pendimethalin is hydrophobic and sparingly soluble .

Scientific Research Applications

Microbial Degradation of Pesticides

N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide: is a key intermediate in the microbial degradation of the herbicide pendimethalin. Microorganisms can metabolize pendimethalin, reducing its environmental impact. This process is crucial for developing bioremediation strategies to clean up soil and water contaminated with pendimethalin and related nitroaromatic compounds .

Agricultural Productivity

In agriculture, the compound plays a role in enhancing crop productivity. It’s involved in the formulation of herbicides like pendimethalin, which helps control weeds that compete with crops for resources. This ensures higher yields and contributes to the economic viability of agricultural practices .

Environmental Biotechnology

The compound’s role in the biodegradation pathways of certain herbicides positions it as an important agent in environmental biotechnology. By understanding its function, scientists can engineer microbial communities or develop enzymes that can effectively degrade toxic herbicides in the environment .

Soil Microbe Interaction

Research into N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide also extends to its interaction with soil microbes. The compound’s transformation by soil microbes can influence the ecological balance and health of soil, affecting everything from nutrient cycling to crop growth .

Pesticide Formulation

This compound is significant in the formulation of pesticides. Its properties can be harnessed to create more effective and less environmentally damaging pesticides. This is particularly relevant in the context of increasing resistance to conventional pesticides .

Precision Agriculture

Advancements in precision agriculture can benefit from the application of N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide . With the use of GPS and other technologies, the precise application of herbicides containing this compound can be optimized, reducing waste and environmental impact .

Future Directions

Efficient strategies are being developed to clean up herbicides, especially Pendimethalin, in an economically and environmentally friendly manner . The overview of microbial degradation of Pendimethalin may be useful to design economically viable strategies to clean up soil, sediments, and water contaminated with Pendimethalin and related nitroaromatics under edaphic/hostile conditions .

Mechanism of Action

Target of Action

N-(1-ethylpropyl)-2,5-dimethylbenzenesulfonamide, also known as Pendimethalin , is a selective herbicide used to control a wide variety of weeds and broadleaf plants . The primary targets of Pendimethalin are annual grasses and certain broadleaf weeds, including Barnyardgrass, goosegrass, crab grass, signal grass, and common buffalo grass .

Mode of Action

Pendimethalin acts by inhibiting mitosis and cell division . It is selectively absorbed by the roots and leaves of the target plants . The compound interferes with the plant’s growth by disrupting protein formation, which is essential for plant growth and development .

Biochemical Pathways

The biochemical pathway of Pendimethalin involves the reduction of the nitro group of Pendimethalin to yield 2-nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidine . This transformation is carried out by a functional homodimer with a subunit molecular size of 23 kDa, known as PNR . This process plays a potential role in the detoxification of Pendimethalin .

Pharmacokinetics

In rats, orally administered radiolabelled Pendimethalin is more than 57% absorbed from the gastrointestinal tract and rapidly excreted, independent of dose level . About 70% of the radioactivity is excreted in the faeces and about 20% in the urine within 24 hours post-treatment . After 96 hours, the residual radioactivity in the soft tissues accounts for 0.2% of the radioactive dose . The biotransformation pathway includes oxidation, reduction, and cyclization of Pendimethalin .

Result of Action

The result of Pendimethalin’s action is the effective control of target weeds, leading to improved crop yield . It’s worth noting that pendimethalin treatment can induce chromosomal abnormalities and dna damage . Furthermore, Pendimethalin exposure can elevate malondialdehyde levels and affect antioxidant enzymes .

Action Environment

The action of Pendimethalin can be influenced by various environmental factors. For instance, its persistence and potential for particle-bound transport are high . This means that Pendimethalin can remain in the environment for a long time and can be transported over long distances attached to particles . Therefore, the efficacy and stability of Pendimethalin can be affected by factors such as soil type, temperature, and rainfall .

properties

IUPAC Name

2,5-dimethyl-N-pentan-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-5-12(6-2)14-17(15,16)13-9-10(3)7-8-11(13)4/h7-9,12,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSDTOQBOHNMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(pentan-3-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.